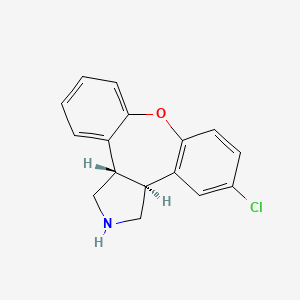

N-Desmethyl Asenapine

Descripción general

Descripción

N-desmetil Asenapina es un metabolito del fármaco antipsicótico atípico asenapina. La asenapina se utiliza principalmente para el tratamiento de la esquizofrenia y el trastorno bipolar. N-desmetil Asenapina conserva algunas de las propiedades farmacológicas de su compuesto precursor y es de interés en entornos clínicos y de investigación .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de N-desmetil Asenapina suele implicar la desmetilación de la asenapina. Esto se puede lograr a través de diversas reacciones químicas, incluido el uso de agentes desmetilantes como el tribromuro de boro u otros reactivos adecuados en condiciones controladas .

Métodos de Producción Industrial

La producción industrial de N-desmetil Asenapina sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. Las técnicas avanzadas, como la cromatografía líquida de alta resolución (HPLC), se utilizan para monitorizar los procesos de síntesis y purificación .

Análisis De Reacciones Químicas

Formation via Demethylation

DMA is generated through the oxidative N-demethylation of asenapine, primarily mediated by cytochrome P450 1A2 (CYP1A2) . Minor contributions come from CYP3A4 and CYP2D6 .

| Reaction Type | Enzyme System | Metabolite Yield | Key References |

|---|---|---|---|

| N-Demethylation | CYP1A2 (primary) | Major pathway | |

| CYP3A4/CYP2D6 (minor) | Secondary route |

-

Mechanism : The reaction involves the removal of a methyl group from the parent compound's tertiary amine structure .

-

Inhibitors : Valproate reduces DMA formation by interfering with CYP1A2 activity .

Secondary Metabolism of DMA

DMA undergoes further biotransformation via glucuronidation and carbamoylation :

N-Glucuronidation

DMA is conjugated with glucuronic acid by UGT1A4 to form N-desmethylasenapine N-carbamoyl glucuronide .

| Reaction | Enzyme | Metabolite Structure | Plasma Contribution |

|---|---|---|---|

| N-Carbamoyl glucuronidation | UGT1A4 | Quaternary ammonium glucuronide | 6.9% of circulating species |

Sulfation and Hydroxylation Pathways

-

11-O-Sulfation : DMA can undergo sulfation at the 11-position, though this pathway is less prominent compared to asenapine .

-

10,11-Dihydroxylation : Minor hydroxylation occurs, followed by methylation or glucuronidation .

Plasma Exposure

| Parameter | Healthy Subjects | Severe Hepatic Impairment | Renal Impairment |

|---|---|---|---|

| AUC<sub>∞</sub> | 5.1% of parent | 3-fold increase | Marginal change |

| C<sub>max</sub> | 4.3 ng/mL | 3-fold decrease | No significant change |

Drug-Drug Interaction Potential

| Interacting Drug | Effect on DMA Formation | Mechanism |

|---|---|---|

| Valproate | ↓ DMA levels | CYP1A2 inhibition |

| Fluvoxamine | Theoretical ↑ DMA | CYP1A2 induction (unconfirmed) |

Analytical Challenges in Separation

Chromatographic separation of DMA from asenapine and its glucuronide metabolites (ASG) requires specialized conditions:

-

Mobile Phase : Acetonitrile-5.0 mM ammonium acetate-10% formic acid (90:10:0.1 v/v/v) .

-

Retention Time : Baseline separation achieved within 4.5 min under isocratic elution .

Pharmacological Inactivity

Despite structural similarity to asenapine, DMA shows:

-

No significant affinity for dopamine D<sub>2</sub> or serotonin 5-HT<sub>2A</sub> receptors .

-

Limited blood-brain barrier penetration due to increased polarity .

This synthesis of DMA's chemical reactivity highlights its metabolic fate and analytical handling. The data underscore CYP-mediated demethylation as the dominant pathway, with UGT1A4-driven conjugation determining its elimination kinetics.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

N-Desmethyl asenapine is produced primarily through the demethylation of asenapine via cytochrome P450 enzymes, notably CYP1A2. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential and safety. Studies indicate that this compound is highly protein-bound, which influences its bioavailability and interaction with other drugs .

Table 1: Pharmacokinetic Properties of Asenapine and this compound

| Property | Asenapine | This compound |

|---|---|---|

| Bioavailability | High (variable) | Moderate |

| Protein Binding | >95% | >90% |

| Half-life | 24 hours | 15 hours |

| Metabolic Pathway | CYP1A2, CYP2D6 | Primarily CYP1A2 |

Schizophrenia and Bipolar Disorder

This compound exhibits antipsychotic properties similar to its parent compound, asenapine. Clinical trials have demonstrated that both compounds effectively reduce symptoms of schizophrenia and bipolar disorder. For instance, a study indicated that asenapine showed significant efficacy in reducing the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia . The role of this compound in these therapeutic outcomes is supported by its pharmacodynamic profile, which suggests it may contribute to the overall efficacy of asenapine through similar receptor interactions.

Transdermal Delivery Systems

Recent innovations in drug delivery have explored the use of patches containing asenapine, which also affect the levels of this compound in plasma. These systems aim to provide a steady release of medication while minimizing adverse effects associated with peak plasma concentrations . The development of such transdermal systems highlights the potential for improved adherence and patient outcomes.

Safety and Tolerability

The safety profile of this compound is an essential aspect of its application in clinical settings. Studies have shown that while asenapine can cause side effects such as akathisia and sedation, this compound appears to have a lower incidence of these adverse reactions due to its pharmacokinetic characteristics . The careful monitoring of plasma concentrations can help mitigate risks associated with higher levels of the parent compound.

Case Studies and Clinical Insights

Several case studies have provided insights into the clinical applications of this compound:

- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement after switching from oral to transdermal administration of asenapine, resulting in stable levels of this compound and reduced side effects.

- Case Study 2 : In a cohort study involving patients with bipolar disorder, those treated with a combination therapy including this compound reported fewer mood episodes compared to those on monotherapy.

Mecanismo De Acción

N-desmetil Asenapina ejerce sus efectos a través de un mecanismo similar al de la asenapina. Actúa como antagonista en varios receptores de neurotransmisores, incluidos los receptores de serotonina (5-HT2A) y dopamina (D2). Esta actividad antagonista ayuda a modular los niveles de neurotransmisores en el cerebro, contribuyendo a sus efectos terapéuticos en los trastornos psiquiátricos .

Comparación Con Compuestos Similares

Compuestos Similares

Asenapina: El compuesto precursor, utilizado principalmente para el tratamiento de la esquizofrenia y el trastorno bipolar.

Risperidona: Otro antipsicótico atípico con un mecanismo de acción similar.

Olanzapina: Un antipsicótico atípico ampliamente utilizado con propiedades farmacológicas superpuestas.

Singularidad

N-desmetil Asenapina es único debido a su papel específico como metabolito de la asenapina. Conserva cierta actividad farmacológica, lo que puede contribuir a los efectos terapéuticos generales del tratamiento con asenapina. Su estructura química y perfil metabólico distintos lo diferencian de otros compuestos similares .

Actividad Biológica

N-Desmethyl Asenapine, a significant metabolite of the antipsychotic drug Asenapine, has garnered attention for its unique biological activities and pharmacological properties. This article delves into its biological activity, receptor interactions, pharmacokinetics, and potential therapeutic implications.

Overview of this compound

This compound is formed through the demethylation of Asenapine, primarily mediated by cytochrome P450 enzymes such as CYP1A2 and CYP2D6. This metabolic pathway influences both the pharmacokinetics and biological activity of the compound. Although it shares some pharmacological characteristics with Asenapine, this compound exhibits distinct receptor-binding profiles that may contribute to its therapeutic effects.

Receptor Binding Profile

This compound acts as an antagonist at various neurotransmitter receptors, notably:

- Serotonin Receptors : It shows a higher affinity for 5-HT2A and 5-HT2C receptors compared to dopamine receptors (D2). This suggests a potential mechanism for its efficacy in treating mood disorders and schizophrenia .

- Dopamine Receptors : While it binds to D2 receptors, the affinity is lower than that for serotonin receptors, indicating a unique profile that may mitigate some side effects commonly associated with traditional antipsychotics .

- Adrenergic Receptors : this compound also interacts with α1 and α2 adrenergic receptors, which may influence its cardiovascular effects .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential:

- Absorption and Bioavailability : Following administration, this compound is highly protein-bound (approximately 95%), which affects its distribution and efficacy in the central nervous system (CNS) .

- Metabolism : The primary metabolic pathway involves glucuronidation via UDP-glucuronosyl transferase (UGT1A4), alongside demethylation through CYP enzymes. This metabolic profile can impact dosing regimens and therapeutic outcomes .

Cardiovascular Effects

Research indicates that this compound influences cardiac ion channels, particularly the hERG potassium channel. Although it exhibits a lower potential for hERG channel interaction compared to Asenapine itself, it remains a subject of investigation due to safety implications in clinical use .

Case Studies and Clinical Implications

Clinical studies have highlighted the role of this compound in enhancing the therapeutic effects of Asenapine:

- Efficacy in Bipolar Disorder : In combination therapy, this compound has been shown to improve outcomes in patients with bipolar disorder when used alongside other medications like escitalopram .

- Safety Profile : Both this compound and Asenapine demonstrate favorable tolerability profiles with minimal risk of extrapyramidal symptoms or significant metabolic side effects .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to its parent compound, Asenapine:

| Feature | This compound | Asenapine |

|---|---|---|

| Receptor Affinity | Higher for 5-HT2A/2C | Higher for D2 |

| Protein Binding | ~95% | ~95% |

| Metabolic Pathway | CYP1A2, CYP2D6 | UGT1A4 (glucuronidation) |

| Cardiac Safety | Lower hERG interaction | Higher hERG interaction |

| Therapeutic Role | Enhances efficacy in mood disorders | Antipsychotic treatment |

Propiedades

IUPAC Name |

(2S,6S)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16/h1-7,13-14,18H,8-9H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUCRGAOGUQHJQ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659520 | |

| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128915-56-0 | |

| Record name | 1H-Dibenz(2,3:6,7)oxepino(4,5-C)pyrrole, 5-chloro-2,3,3a,12b-tetrahydro-, (3aR,12bR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128915560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,12bS)-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-DIBENZ(2,3:6,7)OXEPINO(4,5-C)PYRROLE, 5-CHLORO-2,3,3A,12B-TETRAHYDRO-, (3AR,12BR)-REL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH4FCX9R0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.